molecular formula C20H16F3N3O4S B6545502 4-methoxy-N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 946357-93-3

4-methoxy-N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6545502
CAS No.: 946357-93-3
M. Wt: 451.4 g/mol
InChI Key: RJWCQIKMACHXNN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-thiazole core substituted with a carbamoylmethyl group linked to a 4-(trifluoromethoxy)phenyl moiety. The 4-methoxybenzamide group at the thiazole-2-yl position introduces electron-donating and steric effects, which influence its physicochemical properties and biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications .

Properties

IUPAC Name

4-methoxy-N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O4S/c1-29-15-6-2-12(3-7-15)18(28)26-19-25-14(11-31-19)10-17(27)24-13-4-8-16(9-5-13)30-20(21,22)23/h2-9,11H,10H2,1H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWCQIKMACHXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural motifs with several classes of bioactive molecules:

Thiazole-Triazole Hybrids (e.g., ): Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Comparison: Replaces the trifluoromethoxy group with a bromophenyl-thiazole moiety. Activity: Docking studies suggest strong interactions with enzymatic active sites, similar to acarbose .

Piperazine-Linked Benzamides (e.g., ): Example: N-((4-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)phenyl)carbamothioyl)-4-(trifluoromethyl)benzamide (9) Comparison: Incorporates a sulfonylpiperazine group instead of the thiazole-carbamoylmethyl chain. The sulfonyl group introduces strong hydrogen-bonding capacity. Activity: Demonstrated antiviral efficacy against norovirus (EC₅₀: ~1–5 µM) .

Thienopyrimidine Derivatives (e.g., ): Example: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Comparison: Replaces the thiazole ring with a thienopyrimidine scaffold. The trifluoromethylphenoxy group enhances π-π stacking with hydrophobic enzyme pockets. Activity: Exhibited broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .

Indole-Thiazole Hybrids (e.g., ): Example: 4-Methoxy-N-(2-{3-[({[4-(Trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide (BA99557) Comparison: Adds an indole-sulfanyl chain, increasing conformational flexibility. Activity: Not explicitly reported, but the indole moiety is associated with kinase inhibition .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight Reported Activity Reference
Target Compound Benzamide-thiazole 4-(Trifluoromethoxy)phenylcarbamoylmethyl ~495 g/mol* N/A (Theoretical)
9c (Thiazole-Triazole Hybrid) Triazole-thiazole 4-Bromophenyl, benzodiazolyl ~550 g/mol Enzyme inhibition (docking)
Compound 9 (Piperazine-Benzamide) Piperazine-benzamide Thiophen-2-ylsulfonyl ~520 g/mol Antiviral (Norovirus EC₅₀: 1–5 µM)
8b (Thienopyrimidine-Benzamide) Thienopyrimidine Trifluoromethylphenoxy ~460 g/mol Antimicrobial (MIC: 2–8 µg/mL)
BA99557 (Indole-Thiazole Hybrid) Indole-thiazole Trifluoromethoxycarbamoylmethyl ~543 g/mol Kinase inhibition (predicted)

*Calculated based on structural formula.

Key Findings from Comparative Analysis

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances metabolic stability compared to halogenated (e.g., bromine in 9c) or sulfonyl (e.g., Compound 9) analogs .
  • Synthetic Yields : Thiazole-triazole hybrids () are synthesized in high yields (>70%), whereas piperazine-linked analogs () require multistep purification (yields: 40–76%) .

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